2,4,6-Trichloro-5-fluoro-3-phenoxy-phenylacetic acid
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Overview
Description
2,4,6-Trichloro-5-fluoro-3-phenoxy-phenylacetic acid is a synthetic organic compound characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a phenoxy group attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-5-fluoro-3-phenoxy-phenylacetic acid typically involves multiple steps, starting from readily available precursors. One common route involves the halogenation of a phenoxyphenylacetic acid derivative, followed by the introduction of the fluorine atom. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive intermediates and by-products. The process is optimized for yield and purity, with careful monitoring of reaction parameters to minimize the formation of unwanted side products.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-5-fluoro-3-phenoxy-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
2,4,6-Trichloro-5-fluoro-3-phenoxy-phenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-5-fluoro-3-phenoxy-phenylacetic acid involves its interaction with molecular targets through its functional groups. The halogen atoms and phenoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A related compound with similar halogenation but lacking the fluorine atom.
2,4-Dichlorophenoxyacetic acid: Another similar compound with fewer chlorine atoms and no fluorine.
Uniqueness
2,4,6-Trichloro-5-fluoro-3-phenoxy-phenylacetic acid is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical and biological properties
Properties
IUPAC Name |
2-(2,4,6-trichloro-3-fluoro-5-phenoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3FO3/c15-10-8(6-9(19)20)11(16)14(12(17)13(10)18)21-7-4-2-1-3-5-7/h1-5H,6H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGIXXWFMWOEOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Cl)CC(=O)O)Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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